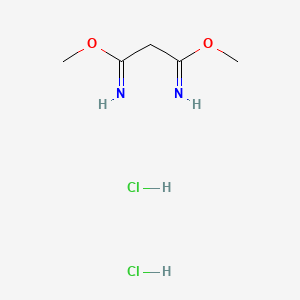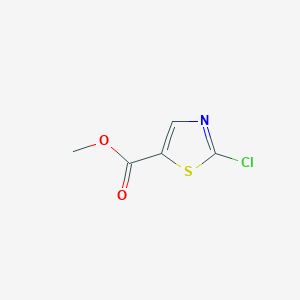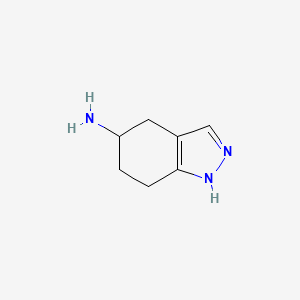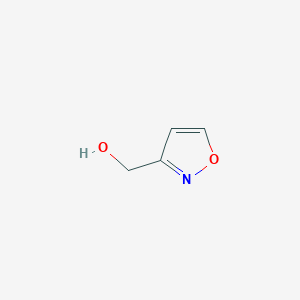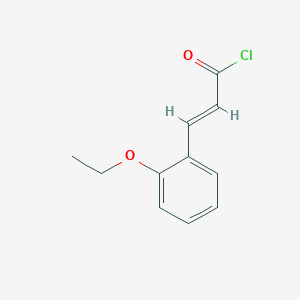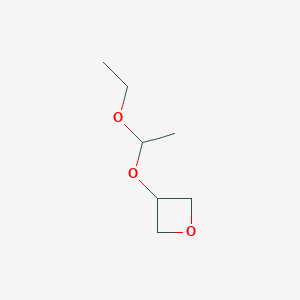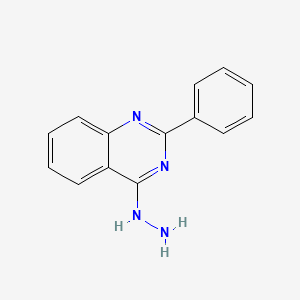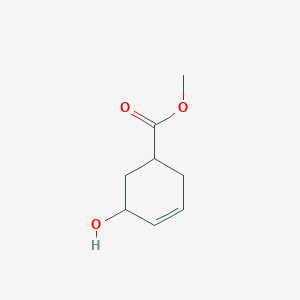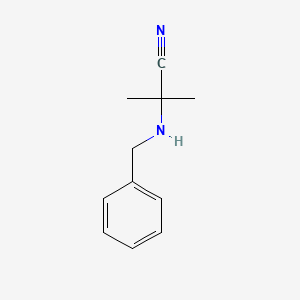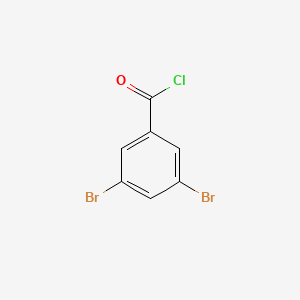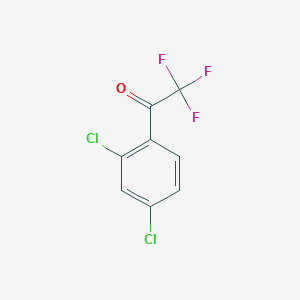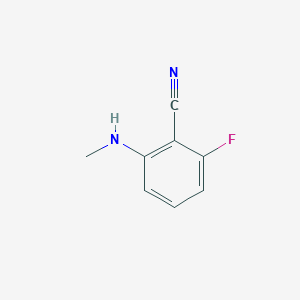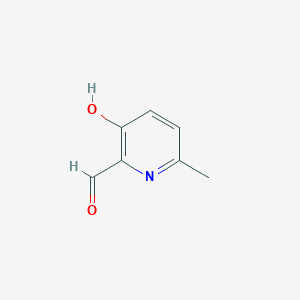
3-ヒドロキシ-6-メチルピリジン-2-カルバルデヒド
概要
説明
3-Hydroxy-6-methylpyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H7NO2. It is characterized by a pyridine ring substituted with a hydroxyl group at the 3-position, a methyl group at the 6-position, and an aldehyde group at the 2-position.
科学的研究の応用
3-Hydroxy-6-methylpyridine-2-carbaldehyde has several applications in scientific research:
作用機序
Target of Action
It is known to be a building block for the synthesis of spiropyran, a magnetic heterocyclic compound .
Mode of Action
It is known to be an aldehyde with a short chain and has the ability to form crossover chains .
Biochemical Pathways
It is used in organic synthesis, often for the synthesis of heterocyclic compounds and the introduction of functional groups .
Result of Action
It is known to be fluorescent under UV light and has magnetic properties .
生化学分析
Biochemical Properties
3-Hydroxy-6-methylpyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the key interactions is with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of aldehydes in biological systems . Additionally, 3-Hydroxy-6-methylpyridine-2-carbaldehyde can form Schiff bases with amino acids, which are important intermediates in various biochemical reactions .
Cellular Effects
The effects of 3-Hydroxy-6-methylpyridine-2-carbaldehyde on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Moreover, 3-Hydroxy-6-methylpyridine-2-carbaldehyde can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 3-Hydroxy-6-methylpyridine-2-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, 3-Hydroxy-6-methylpyridine-2-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-6-methylpyridine-2-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-6-methylpyridine-2-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological effects .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-6-methylpyridine-2-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense mechanisms and protecting against oxidative stress . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental studies involving 3-Hydroxy-6-methylpyridine-2-carbaldehyde.
Metabolic Pathways
3-Hydroxy-6-methylpyridine-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and pyridoxal kinase, influencing the metabolism of aldehydes and pyridine derivatives . These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, 3-Hydroxy-6-methylpyridine-2-carbaldehyde can affect the synthesis of coenzymes and other essential biomolecules, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Hydroxy-6-methylpyridine-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, 3-Hydroxy-6-methylpyridine-2-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Hydroxy-6-methylpyridine-2-carbaldehyde is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 3-Hydroxy-6-methylpyridine-2-carbaldehyde in these organelles can influence its interactions with other biomolecules and its overall biological effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the oxidation of 3-hydroxy-6-methylpyridine using suitable oxidizing agents such as manganese dioxide in an organic solvent like carbon tetrachloride . Another approach involves the formylation of 3-hydroxy-6-methylpyridine using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF and POCl3 is used .
Industrial Production Methods: Industrial production methods for 3-Hydroxy-6-methylpyridine-2-carbaldehyde are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with considerations for yield, purity, and cost-effectiveness.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: 3-Hydroxy-6-methylpyridine-2-carboxylic acid.
Reduction: 3-Hydroxy-6-methylpyridine-2-methanol.
Substitution: 3-Chloro-6-methylpyridine-2-carbaldehyde.
類似化合物との比較
3-Hydroxy-2-methylpyridine: Similar structure but with the methyl group at the 2-position instead of the 6-position.
6-Hydroxy-3-methylpyridine: Similar structure but with the hydroxyl group at the 6-position and the methyl group at the 3-position.
Uniqueness: 3-Hydroxy-6-methylpyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its isomers .
特性
IUPAC Name |
3-hydroxy-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQQJPSVWVFAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497500 | |
| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66497-42-5 | |
| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

